molecular formula C15H13N3O8S B8520567 4-(4-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid CAS No. 53136-43-9

4-(4-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid

Cat. No.: B8520567
CAS No.: 53136-43-9
M. Wt: 395.3 g/mol
InChI Key: UTDYILDFCBUAAX-UHFFFAOYSA-N
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Description

4-(4-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C15H13N3O8S and its molecular weight is 395.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

53136-43-9

Molecular Formula

C15H13N3O8S

Molecular Weight

395.3 g/mol

IUPAC Name

4-(4-acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C15H13N3O8S/c1-8(19)17-10-2-4-11(5-3-10)26-14-12(18(22)23)6-9(15(20)21)7-13(14)27(16,24)25/h2-7H,1H3,(H,17,19)(H,20,21)(H2,16,24,25)

InChI Key

UTDYILDFCBUAAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting material is prepared as follows: The mixture of 14 g of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, 200 ml of 1N aqueous sodium bicarbonate and 15.9 g of 4-acetamidophenol is heated to about 95°-100°C for 21 hours while stirring under nitrogen. It is cooled to room temperature and made strongly acidic with concentrated hydrochloric acid. The precipitate formed is filtered off, to yield the 4-(4-acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid, which after trituration with aqueous ethanol melts at 293° with decomposition.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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